

3-Bromo-5-fluoroanisole molecular weight and formula

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Compound of Interest

Compound Name: 3-Bromo-5-fluoroanisole

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An In-Depth Technical Guide to **3-Bromo-5-fluoroanisole**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-Bromo-5-fluoroanisole, with the chemical formula C_7H_6BrFO , is a halogenated aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules.^{[1][2]} Its strategic placement of bromine, fluorine, and methoxy functional groups on the benzene ring makes it a highly versatile intermediate for researchers, particularly in the fields of pharmaceutical and agrochemical development.^{[2][3]} The presence of these distinct functionalities allows for a high degree of control and selectivity in a variety of chemical transformations.

This guide provides a comprehensive overview of **3-Bromo-5-fluoroanisole**, detailing its physicochemical properties, a validated synthetic protocol, its applications in modern drug discovery, and essential safety and handling information for laboratory professionals.

Physicochemical Properties of 3-Bromo-5-fluoroanisole

A thorough understanding of the physical and chemical properties of **3-Bromo-5-fluoroanisole** is fundamental to its effective application in synthetic chemistry. The compound is typically a

colorless to light yellow, clear liquid.[4] Key quantitative data are summarized in the table below.

Property	Value	Source
Molecular Formula	C7H6BrFO	[1][5]
Molecular Weight	205.02 g/mol	[1]
CAS Number	29578-39-0	[5]
Appearance	Colorless to Light yellow clear liquid	[4]
Boiling Point	186.564 °C at 760 mmHg; 94 °C at 17 mmHg	[4][5]
Flash Point	79.268 °C	[5]
Density	1.532 g/cm ³	[5]
Refractive Index	1.519	[5]
IUPAC Name	1-bromo-3-fluoro-5-methoxybenzene	[1]

Synthesis and Mechanistic Insights

The synthesis of **3-Bromo-5-fluoroanisole** can be achieved through various routes, with a common and effective method involving the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction. A notable one-pot procedure for synthesizing fluoroanisoles from polyfluoroanilines involves the nucleophilic aromatic substitution of a fluorine atom on a benzenediazonium salt with a methoxy group, followed by the reductive removal of the diazonium group.[6]

Experimental Protocol: Synthesis from 3-Bromo-5-fluoroaniline

This protocol outlines a general procedure for the synthesis of **3-Bromo-5-fluoroanisole** from 3-Bromo-5-fluoroaniline.

Step 1: Diazotization of 3-Bromo-5-fluoroaniline

- In a well-ventilated fume hood, prepare a solution of 3-Bromo-5-fluoroaniline in an appropriate acidic medium (e.g., a mixture of sulfuric acid and water).
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the aniline solution. The temperature must be maintained below 5 °C to ensure the stability of the resulting diazonium salt. The formation of the diazonium salt is critical for the subsequent substitution reaction.

Step 2: Methoxylation and Reductive Dedrazonation

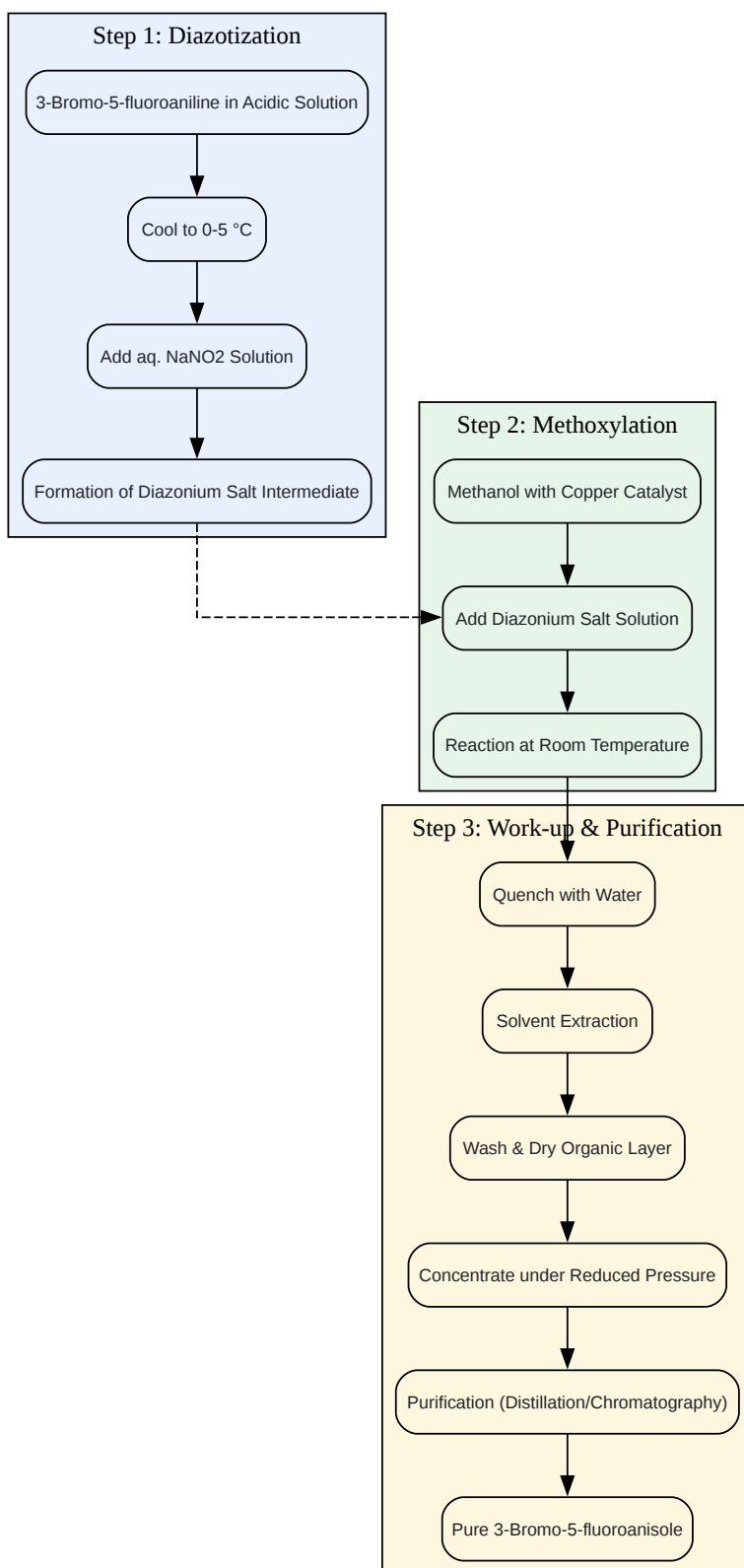
- In a separate flask, prepare a solution of methanol, which will serve as the methoxy source. A catalytic amount of a copper salt (e.g., copper(I) oxide or copper powder) can be added to facilitate the reaction.^[6]
- Slowly add the cold diazonium salt solution to the methanol solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. During this step, the diazonium group is replaced by a methoxy group.
- The reaction can be monitored by thin-layer chromatography (TLC) to determine its completion.

Step 3: Work-up and Purification

- Once the reaction is complete, quench the reaction mixture by adding it to a large volume of water.
- Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
- Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can then be purified by vacuum distillation or column chromatography to yield pure **3-Bromo-5-fluoroanisole**.

Synthesis Workflow Diagram



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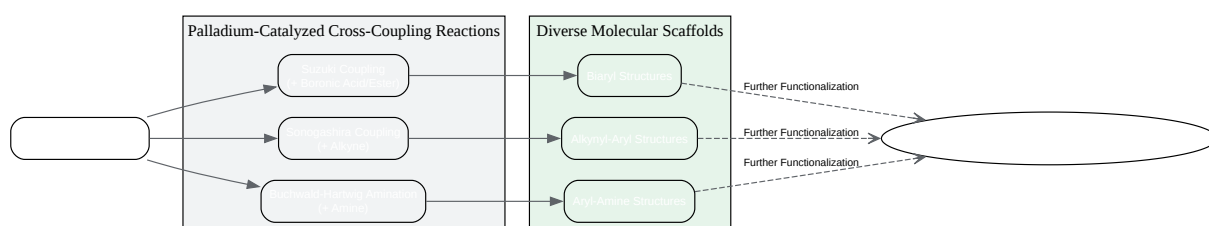
Caption: A workflow diagram illustrating the key stages in the synthesis of **3-Bromo-5-fluoroanisole**.

Applications in Drug Discovery and Development

The unique arrangement of functional groups in **3-Bromo-5-fluoroanisole** makes it a valuable scaffold in medicinal chemistry. The bromine atom is particularly useful as it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.[3]

The fluorine atom and methoxy group also play crucial roles by influencing the electronic properties of the aromatic ring, which can affect the reactivity of the molecule and the biological activity of the final drug candidate.[2] Fluorine, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[7][8] This makes fluorinated compounds highly sought after in drug design.

Conceptual Role in Complex Molecule Synthesis



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Caption: The central role of **3-Bromo-5-fluoroanisole** in generating diverse molecular scaffolds for drug discovery.

Analytical Characterization

To ensure the purity and identity of **3-Bromo-5-fluoroanisole**, various analytical techniques are employed. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess purity, with GC often coupled with mass spectrometry (GC-MS) for definitive structural confirmation.[9] Nuclear magnetic resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{19}F) is also essential for elucidating the precise molecular structure and confirming the positions of the substituents on the aromatic ring.

Safety and Handling

3-Bromo-5-fluoroanisole is a chemical that requires careful handling in a laboratory setting. It is classified as a flammable liquid and vapor and can be harmful if swallowed.[1][10] It is also known to cause skin and serious eye irritation.[1]

Precautionary Measures:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- **Ventilation:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]
- **Storage:** Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[10]
- **Spill and Exposure:** In case of a spill, remove all ignition sources and absorb the spill with an inert material. If skin contact occurs, wash the affected area with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes.[11] Seek medical attention if irritation persists or if the compound is ingested.

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